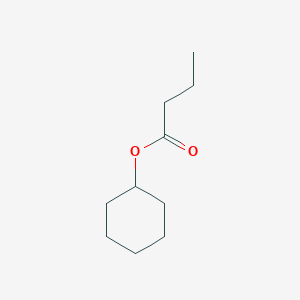

Cyclohexyl butyrate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHUBBUZNIULNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061769 | |

| Record name | Butanoic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fresh floral odour reminiscent of benzyl butyrate; intense sweet taste | |

| Record name | Cyclohexyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1026/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

212.00 °C. @ 760.00 mm Hg | |

| Record name | Cyclohexyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, almost insoluble in water, Miscible at room temperature (in ethanol) | |

| Record name | Cyclohexyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1026/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.953-0.959 | |

| Record name | Cyclohexyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1026/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1551-44-6 | |

| Record name | Cyclohexyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1551-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHH53Z3I16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Cyclohexyl Butyrate and Analogues

Classical Esterification Routes

The most conventional approach to synthesizing cyclohexyl butyrate (B1204436) is through the direct esterification of cyclohexanol (B46403) with butyric acid. This equilibrium-driven process, known as Fischer esterification, necessitates the removal of water to achieve high yields of the desired ester.

Fischer Esterification and its Optimization

Catalyst Systems for Acid-Catalyzed Esterification

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) are traditional and effective catalysts. fishersci.cawikipedia.org Sulfuric acid acts as both a catalyst and a dehydrating agent. fishersci.ca p-Toluenesulfonic acid is a strong organic acid that is solid, making it convenient to handle, and is often used for esterifications. wikipedia.org

Heterogeneous Catalysts (Solid Acid Catalysts): To simplify catalyst separation and recovery, solid acid catalysts are increasingly utilized. Ion exchange resins, such as the strongly acidic cation exchange resin Amberlyst-15, are prominent examples. fishersci.fi Amberlyst-15 is a sulfonated polystyrene-divinylbenzene copolymer that serves as a heterogeneous catalyst suitable for non-aqueous reactions like esterification, allowing for easier workup and catalyst recycling. fishersci.finih.gov

Table 1: Comparison of Catalyst Systems for Cyclohexyl Butyrate Synthesis

| Catalyst Type | Catalyst Name | Form | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | Sulfuric Acid (H₂SO₄) | Liquid | High catalytic activity, low cost | Difficult to separate, corrosive, potential side reactions |

| Homogeneous | p-Toluenesulfonic Acid (p-TsOH) | Solid | High activity, easy to handle (solid) | Difficult to separate, corrosive |

| Heterogeneous | Amberlyst-15 | Solid Resin | Easily separable, reusable, less corrosive | Lower activity than homogeneous, potential for pore diffusion limitations |

Reaction Kinetics and Thermodynamic Considerations

The esterification of cyclohexanol with butyric acid is a second-order reversible reaction. The forward reaction involves the protonation of the carbonyl oxygen of butyric acid by the catalyst, increasing its electrophilicity. This is followed by a nucleophilic attack from the hydroxyl oxygen of cyclohexanol. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give this compound and regenerate the acid catalyst.

Thermodynamically, the reaction is typically slightly endothermic or athermic, with an equilibrium constant close to unity. To achieve high conversion rates, the equilibrium must be shifted towards the products. This is commonly achieved by removing water as it forms, either through azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by using a stoichiometric excess of one of the reactants, usually the less expensive one.

Influence of Process Parameters on Conversion and Yield

Several process parameters critically affect the outcome of the Fischer esterification of this compound.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as the dehydration of cyclohexanol to cyclohexene (B86901), or decomposition of the reactants or products. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproducts.

Solvent and Reactant Ratio: Employing an excess of either cyclohexanol or butyric acid can shift the equilibrium to favor product formation. The choice depends on the relative cost and ease of removal of the excess reactant. The molar ratio of alcohol to acid is a key parameter that is often optimized to maximize yield.

Reaction Time: As a reversible reaction, the system will eventually reach equilibrium. The reaction time must be sufficient to approach this equilibrium. Monitoring the reaction progress (e.g., by measuring the amount of water collected or by chromatographic analysis) is essential to determine the optimal endpoint and prevent unnecessary energy consumption or product degradation.

Acylation Reactions with Butyric Acid Derivatives

To circumvent the equilibrium limitations of Fischer esterification, more reactive derivatives of butyric acid can be used to acylate cyclohexanol. These reactions are generally faster and irreversible, often leading to higher yields under milder conditions.

Anhydride (B1165640) and Acyl Chloride Mediated Synthesis

Butyryl Chloride: Butyryl chloride is a highly reactive acylating agent that readily reacts with cyclohexanol to form this compound. wikipedia.org The reaction is rapid and exothermic, producing stoichiometric amounts of hydrogen chloride (HCl) as a byproduct. wikipedia.org To neutralize the corrosive and reactive HCl, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is typically added. fishersci.co.uk The base acts as an acid scavenger, driving the reaction to completion.

Butyric Anhydride: Butyric anhydride is another effective acylating agent, though generally less reactive than butyryl chloride. wikipedia.org Its reaction with cyclohexanol yields this compound and one equivalent of butyric acid as the byproduct. nih.gov This reaction can be performed without a catalyst, but it is often accelerated by the addition of an acid catalyst (like sulfuric acid) or a nucleophilic catalyst. The butyric acid byproduct can be recovered and recycled.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of esters like this compound, aiming to develop more environmentally benign and efficient processes. These approaches focus on maximizing atom economy, utilizing renewable resources, and employing catalysts that are effective, selective, and reusable.

Enzymatic catalysis, particularly using lipases and esterases, has emerged as a powerful green alternative for ester synthesis. mdpi.com These biocatalysts operate under mild conditions, exhibit high specificity, and can reduce the formation of by-products, simplifying purification processes. mdpi.comresearchgate.net

The choice of biocatalyst is critical for the efficient synthesis of this compound. Lipases and esterases are the most commonly employed enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions. mdpi.comtandfonline.com

Lipases: These enzymes are widely used due to their broad substrate specificity and stability in organic solvents. mdpi.com Lipases from various microbial sources, such as Candida antarctica, Candida rugosa, and Thermomyces lanuginosus, have been successfully used in the synthesis of various esters. mdpi.commdpi.comredalyc.org For instance, Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has been used in the synthesis of isoamyl butyrate. redalyc.org Immobilized Candida antarctica lipase (Novozym 435) is another effective catalyst for producing esters like isoamyl acetate (B1210297). researchgate.net

Esterases: These enzymes show a preference for short-chain fatty acids and are also effective biocatalysts. tandfonline.com A cold-active esterase from Acinetobacter sp. has demonstrated activity towards the hydrolysis of esters with short-chain acyl groups, indicating its potential for synthesis as well. tandfonline.com The selection between a lipase and an esterase often depends on the specific substrates and desired reaction conditions.

Enzyme engineering techniques can further enhance the catalytic properties of these biocatalysts, improving their activity, stability, and selectivity for specific substrates like cyclohexanol and butyric acid.

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of enzymatic this compound synthesis. Key parameters include:

Temperature: The optimal temperature for enzymatic esterification is a balance between reaction rate and enzyme stability. For example, in the synthesis of geranyl butyrate using a lipase from Thermomyces lanuginosus, the optimal temperature was found to be 50°C. nih.gov Studies on isoamyl acetate synthesis using immobilized Candida antarctica lipase showed that temperature significantly affects the esterification yield. researchgate.net

pH: The pH of the reaction medium can influence the ionization state of the enzyme's active site and the substrates, thereby affecting catalytic activity. For instance, a cold-active esterase from Acinetobacter sp. showed an optimal pH of around 8.5–9.0 for hydrolysis, a related reaction. tandfonline.com

Molar Ratio of Substrates: The ratio of alcohol to acid can significantly impact the reaction equilibrium. In the synthesis of isoamyl butyrate, the molar ratio of isoamyl alcohol to butyric acid was a critical factor affecting the conversion to the ester. redalyc.org

Enzyme Concentration: The amount of biocatalyst used affects the reaction rate. Higher concentrations generally lead to faster reactions, but economic considerations are also important. redalyc.org

Water Removal: In esterification reactions, water is produced as a byproduct, which can shift the equilibrium back towards the reactants. Methods for in-situ water removal are often employed to drive the reaction forward and achieve higher conversions.

A study on the enzymatic synthesis of geranyl butyrate optimized the process using the Taguchi method, achieving a 93% conversion under optimal conditions which included a 1:5 molar ratio, 15% biocatalyst load, at 50°C for 6 hours. nih.gov

The mechanism of ester synthesis catalyzed by serine hydrolases, such as lipases and esterases, proceeds through a two-step process involving an acyl-enzyme intermediate. unipd.it

Acylation: The serine residue in the enzyme's active site, part of a "catalytic triad" with histidine and aspartate/glutamate (B1630785) residues, performs a nucleophilic attack on the carbonyl carbon of butyric acid (or a butyrate ester in transesterification). unipd.it This forms a tetrahedral intermediate which then collapses, releasing the leaving group (water in esterification) and forming a covalent acyl-enzyme intermediate.

Deacylation: Cyclohexanol then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the this compound product and regenerate the free enzyme. unipd.it

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all reactant atoms into the final product. unibo.it

A highly atom-economical route for the synthesis of cyclohexyl esters, including this compound, involves the direct addition of carboxylic acids to cyclohexene. researchgate.net This method achieves 100% atom economy as all atoms from the reactants are incorporated into the desired ester product, with no by-products formed. researchgate.net

Catalysts: This reaction is typically catalyzed by solid acid catalysts, such as ion-exchange resins. researchgate.net These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact compared to homogeneous acid catalysts. researchgate.net

Reaction Conditions: The reaction is often carried out without a solvent, further enhancing its green credentials. researchgate.net For the synthesis of various cyclohexyl esters, the reaction proceeds with high selectivity and without the oligomerization of cyclohexene. researchgate.net

This atom-economical synthesis represents a significant advancement in the sustainable production of cyclohexyl esters for various applications, including the fragrance industry. researchgate.net

Atom-Economical Synthesis Strategies

Minimization of By-product Formation

In the esterification synthesis of this compound from cyclohexanol and butyric acid, or the direct addition of butyric acid to cyclohexene, the formation of by-products can significantly impact yield and purity. A primary by-product is dicyclohexyl ether, which arises from the acid-catalyzed dehydration of two cyclohexanol molecules. The formation of this ether is a competing reaction to the desired esterification and is promoted by high temperatures and strong acid catalysts.

Another potential set of by-products includes isomers and elimination products, particularly when starting from cyclohexyl halides or sulfonates in substitution reactions. These pathways can lead to the formation of cyclohexene and other rearranged carbocation intermediates, resulting in a complex mixture of side products. In processes involving cyclohexene as a starting material, by-products such as cyclohexanecarboxylic acid can form, complicating the purification of the target ester.

Strategies to minimize these unwanted reactions include:

Control of Reaction Temperature: Lowering the reaction temperature generally favors the esterification pathway over the competing dehydration reaction that forms ethers.

Catalyst Selection: While strong mineral acids are effective, they can also promote side reactions. The use of milder, more selective catalysts, such as certain solid acids, can reduce by-product formation.

Water Removal: Esterification is a reversible reaction where water is a product. Efficiently removing water as it forms (e.g., through azeotropic distillation with a Dean-Stark apparatus) shifts the equilibrium towards the ester product, increasing conversion and minimizing the opportunity for side reactions like hydrolysis of the ester.

Stoichiometry Control: Using an excess of one reactant, typically the less expensive one, can drive the reaction to completion and suppress side reactions involving the limiting reactant.

Alternative Synthetic Routes: Methods like the Mitsunobu reaction, which involves the use of triphenylphosphine (B44618) and an azodicarboxylate, can achieve esterification under mild conditions. However, this route generates its own stoichiometric by-products, triphenylphosphine oxide and reduced azodicarboxylate, which must be separated from the final product, often through precipitation and chromatography. wikipedia.org

Novel Synthetic Pathways and Catalyst Development

Research into the synthesis of cyclohexyl esters is actively exploring new catalysts and process technologies to enhance efficiency, selectivity, and sustainability.

Exploration of Solid Acid Catalysts for Esterification

The replacement of traditional homogeneous acid catalysts (like sulfuric acid and p-toluenesulfonic acid) with heterogeneous solid acid catalysts is a major focus in green chemistry. epa.gov Solid acids offer significant advantages, including simplified product purification, reduced corrosion, and the potential for catalyst regeneration and reuse. epa.gov

Several types of solid acids have been investigated for the synthesis of cyclohexyl esters, including this compound and the closely related cyclohexyl acetate. epa.govamericanelements.comthegoodscentscompany.com These catalysts provide acidic sites on a solid support, facilitating the esterification reaction on their surface.

Key examples of solid acid catalysts explored for this purpose include:

Ion Exchange Resins: Macroporous sulfonic acid resins, such as Amberlyst-15, have proven to be effective catalysts for the esterification of cyclohexanol and the direct addition of carboxylic acids to cyclohexene. epa.govamericanelements.com They offer high catalytic activity and can lead to 100% atom economy when reacting cyclohexene directly with a carboxylic acid, as no by-products are theoretically formed in the addition reaction. epa.gov

Sulfated Zirconia: This material is a superacid catalyst known for its high thermal stability and strong acid sites, making it a powerful catalyst for esterification reactions. americanelements.comthegoodscentscompany.com

Heteropolyacids (HPAs): HPAs, such as tungstophosphoric acid, can be used either in their unsupported form or supported on high-surface-area materials like silica (B1680970) or carbon. americanelements.comthegoodscentscompany.com They exhibit high acidity and can be tailored for specific reactions.

Sulfonated Hypercrosslinked Polymers (SHCPs): More recent research has focused on developing SHCPs as robust solid acid catalysts. These materials can be synthesized in a one-pot method and exhibit high acid site densities and porosity. Their performance in the hydrolysis of cyclohexyl acetate suggests they are highly effective catalysts, indicating their potential for the reverse esterification reaction. sigmaaldrich.comfishersci.ca Fine-tuning the polymer's physical properties has a significant impact on catalytic performance. sigmaaldrich.comfishersci.ca

| Catalyst Type | Key Features | Relevance to Cyclohexyl Ester Synthesis | Reference |

|---|---|---|---|

| Amberlyst-15 | Macroporous ion exchange resin with -SO3H groups. | Demonstrated effective for synthesis of cyclohexyl acetate and this compound. epa.govamericanelements.com | epa.govamericanelements.com |

| Sulfated Zirconia | Solid superacid with high thermal stability. | Studied for the esterification of cyclohexanol. americanelements.comthegoodscentscompany.com | americanelements.comthegoodscentscompany.com |

| Heteropolyacids (HPAs) | High Brønsted acidity; can be used supported or unsupported. | Used as catalysts for producing cyclohexyl acetate. americanelements.comthegoodscentscompany.com | americanelements.comthegoodscentscompany.com |

| Sulfonated Hypercrosslinked Polymers (SHCPs) | High porosity and tunable acid site density. | Shown to be highly active for the hydrolysis of cyclohexyl acetate, implying effectiveness for esterification. sigmaaldrich.com | sigmaaldrich.com |

Continuous Flow Synthesis Methodologies (e.g., microfluidics for related cyclohexyl compounds)

Continuous flow chemistry, often utilizing microreactors or packed-bed reactors, represents a paradigm shift from traditional batch processing. This methodology offers superior control over reaction parameters, enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and potential for streamlined automation and scale-up. fishersci.casarchemlabs.com

While specific studies on the continuous flow synthesis of this compound are not prominent, the application of this technology to structurally related cyclohexyl compounds demonstrates its feasibility and advantages. For instance, the synthesis of N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) has been successfully developed using a microfluidic system with a gas-liquid segmented flow. fishersci.cafishersci.fi This approach dramatically shortened the residence time to 200 seconds due to enhanced mass transfer within the capillary microreactor. fishersci.ca

Similarly, a continuous-flow biocatalytic process was designed for the synthesis of 4-(tert-butyl)cyclohexyl acetate (woody acetate), another fragrance ester. fishersci.com This system combined enzymatic reaction steps with in-line purification, providing a technologically advanced route to the desired product. fishersci.com The principles of these flow systems, whether using chemical catalysts in packed beds or immobilized enzymes, are directly applicable to the production of this compound. Such a process could involve pumping a pre-mixed solution of cyclohexanol, butyric acid, and a soluble catalyst, or passing the reactants through a heated column packed with a solid acid catalyst. This would allow for steady-state production, easier separation, and consistent product quality.

Stereoselective Synthesis of this compound Isomers

This compound itself is achiral. However, if the cyclohexane (B81311) ring is substituted, it can contain stereocenters, leading to the existence of different stereoisomers (enantiomers and diastereomers). For example, the synthesis of esters from substituted cyclohexanols like 4-tert-butylcyclohexanol (B146172) results in cis and trans diastereomers, which often possess distinct properties.

The stereoselective synthesis of specific isomers of substituted cyclohexyl esters is of great interest, particularly in the fragrance industry, where different isomers can have vastly different odors. fishersci.com The synthesis of a specific stereoisomer of a this compound analogue would typically rely on controlling the stereochemistry of the cyclohexanol precursor.

Strategies for stereoselective synthesis include:

Stereoselective Reduction: A common approach is the stereoselective reduction of a corresponding substituted cyclohexanone. For example, cis-4-tert-butylcyclohexanol can be produced by the stereoselective reduction of 4-tert-butylcyclohexanone (B146137) using specific reducing agents or biocatalysts like alcohol dehydrogenases (ADHs). fishersci.com The resulting stereochemically pure alcohol can then be esterified with butyric acid or butyryl chloride to yield the desired single-isomer ester, for example, cis-4-tert-butylthis compound.

Enzymatic Resolution: Enzymes, particularly lipases like Candida antarctica lipase B (CALB), can be used to selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester. This kinetic resolution separates the two enantiomers, allowing for the isolation of a stereopure alcohol and/or ester. fishersci.com This technique has been applied in continuous-flow systems to produce stereoisomers of fragrance compounds. fishersci.com

Chiral Auxiliaries and Asymmetric Catalysis: More complex syntheses can involve the use of chiral auxiliaries that direct the stereochemical outcome of a reaction and are later removed. Asymmetric hydrogenation of substituted cyclohexene precursors using chiral metal catalysts (e.g., Rhodium-based) is another powerful technique to establish specific stereocenters on the ring before esterification.

These methods provide pathways to access specific, high-purity stereoisomers of substituted cyclohexyl butyrates, which is crucial when one isomer possesses the desired biological or sensory properties.

Spectroscopic and Chromatographic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of compounds like cyclohexyl butyrate (B1204436). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR for synthesized compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used to characterize synthesized cyclohexyl butyrate.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different protons in the molecule. chemicalbook.com The proton on the cyclohexyl ring attached to the oxygen atom typically appears as a multiplet in the downfield region. The protons of the butyrate chain also show distinct signals, with the methyl group appearing as a triplet and the methylene (B1212753) groups as multiplets. chemicalbook.comhmdb.ca

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.7-4.8 | m | -O-CH- (cyclohexyl) |

| ¹H | 2.2-2.3 | t | -CO-CH₂- |

| ¹H | 1.1-1.9 | m | Cyclohexyl & -CH₂-CH₂- |

| ¹H | 0.9-1.0 | t | -CH₃ |

| ¹³C | ~173 | s | C=O |

| ¹³C | ~72 | s | -O-CH- (cyclohexyl) |

| ¹³C | ~36 | s | -CO-CH₂- |

| ¹³C | ~31 | s | Cyclohexyl C₂/C₆ |

| ¹³C | ~25 | s | Cyclohexyl C₃/C₅ |

| ¹³C | ~23 | s | Cyclohexyl C₄ |

| ¹³C | ~18 | s | -CH₂-CH₃ |

| ¹³C | ~13 | s | -CH₃ |

Note: Specific chemical shifts can vary depending on the solvent and instrument used. chemicalbook.comrsc.orghmdb.ca

Fourier-Transform Infrared (FT-IR) Spectroscopy (e.g., for identification of functional groups)

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.comsci-hub.se The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its ester functionality.

A strong, sharp absorption band is typically observed in the region of 1730-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. masterorganicchemistry.com Additionally, C-O stretching vibrations are observed in the fingerprint region, typically around 1170-1250 cm⁻¹. The presence of C-H stretching vibrations from the alkane parts of the cyclohexyl and butyrate groups are also evident in the spectrum, usually in the 2850-2950 cm⁻¹ range. nist.govdocbrown.info

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. massbank.eumassbank.eunist.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ can be observed at an m/z corresponding to its molecular weight (170.25 g/mol ). massbank.eumassbank.eunist.gov Common fragmentation patterns for esters include the loss of the alkoxy group and cleavage at the carbonyl group. For this compound, significant fragment ions may be observed at m/z 83, corresponding to the cyclohexyl cation, and at m/z 71, corresponding to the butyryl cation. massbank.eumassbank.eu High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental formula with high accuracy. massbank.eumassbank.eu The exact mass of this compound is 170.13068. massbank.eumassbank.eu

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile compounds like this compound.

In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. oup.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and detected.

For this compound, GC-MS analysis provides a retention time that is characteristic of the compound under specific chromatographic conditions. The accompanying mass spectrum serves as a fingerprint, confirming the identity of the eluted peak as this compound. This technique is also highly sensitive for detecting and identifying impurities, thus providing a reliable assessment of the compound's purity. In one study, this compound had a retention time of 5.7 minutes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique used for the separation, identification, and quantification of compounds. hplc.eu While GC-MS is often preferred for volatile esters, HPLC can also be employed, particularly for less volatile derivatives or when derivatization is not desirable. hplc.eusielc.com

For the analysis of this compound, a reverse-phase HPLC method can be utilized. sielc.com In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection can be achieved using various detectors, such as a UV detector if the compound has a chromophore, or more universally with a refractive index detector or an evaporative light scattering detector. For mass spectrometry-compatible applications, the mobile phase can be adapted by using volatile acids like formic acid. sielc.com

Computational Chemistry and Theoretical Studies of Cyclohexyl Butyrate

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a suite of computational techniques used to understand and predict the behavior of molecules. For cyclohexyl butyrate (B1204436), these methods are crucial for elucidating its electronic structure, conformational flexibility, and potential interactions with other chemical species.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to cyclohexyl esters to determine thermodynamic properties and to understand spectral data. researchgate.net For instance, DFT calculations at the B3LYP/6-31G* level have been used to compile fundamental data for a series of cyclohexyl esters, including cyclohexyl butyrate, to support the analysis of experimental results. researchgate.net Similarly, for related compounds like cyclohexyl 2-hydroxybenzoate, DFT can predict NMR chemical shifts and IR vibrational modes, which helps in the assignment of experimental spectra.

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is fundamental in predicting how a molecule will interact with others, with the HOMO region indicating the ability to donate an electron (nucleophilicity) and the LUMO region indicating the ability to accept an electron (electrophilicity). researchgate.net While specific HOMO-LUMO energy gap values for this compound are not detailed in the available literature, this type of analysis is a standard component of DFT studies on organic esters. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. These interactions stabilize the molecule and are key to understanding its structure and reactivity. NBO analysis has been performed in studies of cyclohexyl esters to explain structural features. researchgate.net This analysis can quantify the donor-acceptor interactions, such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent sigma bonds in the this compound molecule.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are used within DFT to describe the sensitivity of the electron density of a system to a change in the number of electrons, allowing for the identification of the most electrophilic and nucleophilic sites in a molecule. These functions help predict where a molecule is most likely to undergo a nucleophilic or electrophilic attack. Specific studies applying Fukui function analysis to this compound are not prominent in publicly available research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations have been employed to study this compound, particularly in the context of its interaction with enzymes. For example, studies have investigated the hydrolysis of this compound by engineered ester hydrolases. acs.orgupc.edu In these studies, MD simulations, often spanning hundreds of nanoseconds, are used to ensure the stability of the enzyme structure and to analyze the interaction energies between the enzyme and substrates like this compound. acs.orgupc.edu Furthermore, MD simulations have been utilized to investigate the dynamics of various lipases in different solvents to understand their catalytic activity towards substrates including this compound. acs.org These simulations provide crucial insights into the conformational changes and stability of the enzyme's active site when interacting with the ester. acs.org

Table 1: Application of Molecular Dynamics (MD) in this compound Studies

| Study Focus | System Simulated | Key Insights from MD | Citations |

|---|---|---|---|

| Enzyme Engineering | Engineered Ester Hydrolase (EH1B) with this compound | Ensured enzymatic stability and analyzed enzyme-substrate interactions. | acs.org, upc.edu |

| Enzyme Kinetics | Lipases (CALB, RML, TLL) in various organic solvents | Investigated the correlation between enzyme activity and the conformation/stability of the active site region with substrates like this compound. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. conicet.gov.ar These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of chemical structure) and an observed activity or property.

For esters, QSAR models have been developed to understand properties like odor. perfumerflavorist.com One study evaluated various QSAR approaches to correlate the chemical structure of aliphatic esters with their perceived fruity character. perfumerflavorist.com Similarly, Quantitative Structure-Retention Relationship (QSRR) models, a type of QSPR, have been developed for saturated esters to predict their chromatographic retention, which is dependent on intermolecular interactions between the ester and the stationary phase. nih.gov For structurally related compounds like cyclohexylcarbamic acid aryl esters, QSAR models have been crucial in identifying relationships between potency and properties like lipophilicity, guiding the design of more potent enzyme inhibitors. escholarship.org While a specific QSAR/QSPR model solely for this compound is not detailed, these examples demonstrate the applicability of the methodology to predict its properties and activities based on its molecular structure.

Thermodynamic and Mechanistic Predictions

The thermodynamic properties of this compound, such as its enthalpy of vaporization and enthalpy of formation, are crucial for chemical process design and safety assessments. Computational methods, alongside experimental techniques, provide access to these values.

The enthalpy of vaporization (ΔvapH°) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. For this compound, the enthalpy of vaporization has been determined through a comprehensive study of its vapor pressures at different temperatures. wikipedia.org Experimental methods such as Knudsen effusion and transpiration have been employed to measure the vapor pressures of a series of cyclohexyl esters, including this compound. ontosight.ai These experimental data are then used to derive the enthalpy of vaporization.

The standard enthalpy of formation (ΔfH°) represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. While experimental determination through combustion calorimetry is possible, computational models are increasingly used for prediction. thegoodscentscompany.com Quantitative Structure-Property Relationship (QSPR) models, for instance, can predict the standard enthalpy of formation for a wide range of organic compounds based on their molecular structure. fishersci.cathegoodscentscompany.com These models use molecular descriptors calculated from the optimized chemical structure of the compound to establish a correlation with the enthalpy of formation. fishersci.ca For similar compounds like cyclohexyl acetate (B1210297), QSPR models have been developed and validated. fishersci.cathegoodscentscompany.com

Below is a table summarizing key thermodynamic data for this compound.

| Thermodynamic Property | Value | Method |

| Enthalpy of Vaporization (ΔvapH°) | Available | Derived from vapor pressure measurements wikipedia.orgthegoodscentscompany.com |

| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | Available | wikipedia.org |

Note: Specific numerical values from proprietary databases are not detailed here, but their availability is noted.

Computational chemistry offers profound insights into the mechanisms of chemical reactions, including the synthesis of esters like this compound. thegoodscentscompany.com A common synthesis route for this compound is the Fischer-Speier esterification of cyclohexanol (B46403) with butyric acid, or via the reaction of cyclohexanol with an activated derivative of butyric acid, such as butyryl chloride.

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to model these reaction pathways. fishersci.co.uk Such computational studies can:

Map Potential Energy Surfaces: Calculations can trace the energy changes as reactants are converted into products, identifying transition states and intermediates along the reaction coordinate. fishersci.com

Determine Activation Energies: By locating the transition state structures, the energy barriers (activation energies) for different potential pathways can be calculated, allowing for the prediction of the most favorable reaction mechanism. fishersci.co.uk

Analyze Catalyst Involvement: If a catalyst is used, computational models can elucidate its role in lowering the activation energy, for example, by stabilizing transition states or intermediates. uni.lu Combined experimental and computational studies have been effective in understanding the role of ligands in controlling selectivity in metal-catalyzed reactions involving esters. uni.lu

Investigate Solvent Effects: The influence of the solvent on the reaction mechanism and kinetics can be modeled, providing a more realistic representation of the reaction conditions. fishersci.co.uk

For a reaction like the esterification of cyclohexanol, computational studies could compare a direct acid-catalyzed mechanism with a pathway involving the formation of an acylium ion intermediate. The calculated energetics for each step would help to confirm the plausible mechanism under specific conditions. nih.gov These theoretical investigations are not limited to ground-state reactivity; they can also be extended to understand photochemical processes. thegoodscentscompany.com The synergy between computational predictions and experimental results is crucial for validating the proposed mechanisms. thegoodscentscompany.com

Biological Activities and Mechanistic Investigations

Pharmacological and Agrochemical Potential

The cyclohexyl moiety is a key structural feature in various synthetic compounds that exhibit a wide range of biological activities. Its presence can influence the lipophilicity, stereochemistry, and binding interactions of a molecule with biological targets, leading to potential applications in medicine and agriculture. Research into cyclohexyl derivatives has uncovered promising insecticidal, fungicidal, antimicrobial, antienteroviral, and antioxidant properties.

While specific research on the insecticidal and fungicidal properties of cyclohexyl butyrate (B1204436) is not extensively detailed in publicly available literature, related cyclohexyl esters and derivatives have been investigated for these applications. For instance, synthetic cyclohexyl esters such as (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate have been explored for their potential as insecticidal and fungicidal agents. ontosight.ai The biological activity of these compounds is linked to their ability to interact with targets like enzymes and receptors within organisms. ontosight.ai Studies on similar esters suggest they may act by modulating insect neurotransmitter systems, making them candidates for pest control agents. ontosight.ai Other cyclohexyl derivatives, such as benzpyrimoxan (B6230765) and cyclohexyl phenethylether, have also been noted for their insecticidal properties. jst.go.jpgoogle.com

In the realm of fungicidal activity, various classes of cyclohexyl derivatives have demonstrated significant potential against a range of plant-pathogenic fungi.

Cyclohexyl Sulfonamide Derivatives: Novel stilbene (B7821643) cyclohexyl sulfonamide derivatives have been synthesized and tested against Botrytis cinerea, the fungus responsible for gray mold disease. researchgate.net One mechanism of action identified is the disruption of the plasma membrane's integrity, leading to increased permeability and cell death. researchgate.net Similarly, 2-glycinamide cyclohexyl sulfonamide derivatives have shown excellent inhibitory activity against B. cinerea, with some compounds exhibiting higher efficacy than commercial fungicides like boscalid (B143098) and procymidone. semanticscholar.orgmdpi.com

Cyclohexyl Pyridine (B92270) Derivatives: Compounds like 2-amino-3-cyano-4-(2-aryl)-8-(2-arylidine)cyclohexyl pyridines have been synthesized and screened for their antifungal effects, showing activity against Aspergillus niger and Aspergillus flavus. asianpubs.org

Natural Product Derivatives: A novel antifungal compound, 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic acid methyl ester, isolated from Streptomyces hydrogenans, has demonstrated significant inhibitory activity against several fungal phytopathogens, including Alternaria species and Colletotrichum acutatum. nih.govfrontiersin.org This compound was found to be more effective against certain fungi than the commercial fungicides mancozeb (B1675947) and carbendazim. frontiersin.org

Triazole Conjugates: Indole-1,2,4-triazole conjugates that feature an N-cyclohexyl substituent have shown moderate to good activity against strains of Candida albicans. nih.govmdpi.com

The structural versatility of the cyclohexyl group has been leveraged in the design of various antimicrobial agents. These derivatives often exhibit broad-spectrum activity against both bacteria and fungi, including drug-resistant strains.

A primary mechanism by which many antimicrobial cyclohexyl derivatives exert their bactericidal effect is the disruption of the bacterial cell membrane. nih.govacs.org This mode of action is characteristic of antimicrobial peptides (AMPs), which these synthetic molecules are often designed to mimic. nih.gov The process typically involves:

Electrostatic Interaction: Cationic groups on the molecule, such as alkylamino groups, interact with the negatively charged components of the bacterial membrane, like phospholipids (B1166683) in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.govmdpi.com

Hydrophobic Interaction: Hydrophobic moieties, including the cyclohexyl ring itself, then interact with the nonpolar lipid acyl chains within the membrane interior. nih.govacs.org

Membrane Permeabilization: These combined interactions lead to the disruption of the membrane's structure, causing permeabilization. nih.gov This is evidenced by the leakage of intracellular components, such as potassium (K+) ions, from the bacterial cell, which ultimately results in rapid cell death. nih.govacs.org

This direct attack on the cell membrane is a mechanism to which bacteria develop resistance more slowly compared to traditional antibiotics that target specific metabolic pathways. nih.gov

Research has identified several classes of cyclohexyl derivatives with potent activity against a wide array of microbial strains.

Cyclohexane (B81311) Diamine Derivatives: These compounds have demonstrated considerable antimicrobial properties, with activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Mycobacterium tuberculosis. researchgate.net

Bisdimedone Derivatives: Furfural-substituted bisdimedone derivatives containing a cyclohexyl structure have shown good activity against Proteus mirabilis and Klebsiella pneumoniae, and prominent activity against Staphylococcus aureus. naturalspublishing.com

Pyrrole Derivatives: 1,5-diaryl-pyrroles featuring a cyclohexylamine (B46788) side chain are effective against both drug-susceptible and vancomycin-resistant Enterococcus (VRE) strains, as well as methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). doi.org

Indole-Triazole Conjugates: Derivatives with an N-cyclohexyl substituent have been evaluated for their antimicrobial activity. They show moderate to good activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella, and some activity against the Gram-positive Bacillus subtilis. mdpi.com Furthermore, they exhibit potent antifungal effects against Candida albicans and Candida tropicalis. mdpi.com

Imidazoline (B1206853) Derivatives: An N-cyclohexyl imidazoline derivative has displayed moderate antifungal activity against several clinical strains of Candida albicans. mdpi.com

Natural Antifungals: The compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic acid methyl ester, isolated from Streptomyces, is active against the fungi Alternaria brassicicola, Colletotrichum acutatum, Alternaria solani, Alternaria alternata, and Fusarium moniliforme, as well as the bacterium Bacillus subtilis and the yeast Candida albicans. nih.govfrontiersin.org

The following table summarizes the antimicrobial activity of various cyclohexyl derivatives against specific microbial strains.

| Cyclohexyl Derivative Class | Active Against | Reference |

|---|---|---|

| Cyclohexane Diamine Derivatives | E. coli, P. aeruginosa, S. aureus (MRSA), M. tuberculosis | researchgate.net |

| Bisdimedone Derivatives | P. mirabilis, K. pneumonia, S. aureus | naturalspublishing.com |

| 1,5-Diaryl-Pyrrole Derivatives | Staphylococcus (MSSA, MRSA), Enterococcus (VRE) | doi.org |

| Indole-Triazole Conjugates | E. coli, P. aeruginosa, Salmonella, B. subtilis, C. albicans, C. tropicalis | mdpi.com |

| Imidazoline Derivatives | C. albicans (clinical strains) | mdpi.com |

| Streptomyces-derived Ester | A. brassicicola, C. acutatum, A. solani, A. alternata, F. moniliforme, B. subtilis, C. albicans | nih.govfrontiersin.org |

A series of novel pyrazolopyridine derivatives has been designed and evaluated for their ability to inhibit the replication of human enteroviruses, including poliovirus-1 (PV-1), coxsackievirus B3 (CV-B3), and enterovirus A71 (EV-A71). nih.govucla.edu Structure-activity relationship (SAR) studies of these compounds have provided a comprehensive understanding of the chemical features required for potent antiviral activity. nih.govucla.edu While the most potent analogues often featured isopropyl and specific aryl groups at key positions, the research also explored the impact of other substituents to map the compound space for antienteroviral drug design. ucla.edu For instance, the introduction of a cycloheptyl group, a close structural relative of the cyclohexyl group, was among the modifications tested to probe the effects of cyclic aliphatic moieties on antiviral efficacy. scribd.com This line of research highlights the potential for designing novel inhibitors of enterovirus replication by modifying the pyrazolopyridine scaffold with various substituents, including cyclic groups. nih.gov

Several classes of compounds containing a cyclohexyl group have been reported to possess antioxidant properties. The ability of these molecules to neutralize free radicals is typically evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. scielo.brnih.gov

Thiourea (B124793) Derivatives: Unsymmetrical thiourea derivatives incorporating a cyclohexyl group have been synthesized and screened for their biological activities. nih.gov These compounds demonstrated significant free radical scavenging capabilities against both DPPH and ABTS radicals. nih.gov

Phenolic Derivatives: The phenolic structure of compounds like 4-Cyclohexyl-2,6-xylenol suggests potential for antioxidant activity, as the hydroxyl group on the benzene (B151609) ring can donate a hydrogen atom to neutralize free radicals. ontosight.ai Similarly, hydrocinnamic acid derivatives bearing a cyclohexyl group are also being researched for their antioxidant properties, which could be applied in medicine and cosmetics. ontosight.ai

Trolox Amide Derivatives: In a study of Trolox amide derivatives, the inclusion of a cyclohexyl substituent (N-cyclohexyl-6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxamide) resulted in a compound with good antioxidant activity, comparable to other alkyl-substituted derivatives. scielo.br

The antioxidant activity of these derivatives is often attributed to mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET), where the molecule can donate a hydrogen atom or an electron to stabilize a free radical. nih.gov

The table below presents data on the antioxidant activity of select cyclohexyl derivatives.

| Cyclohexyl Derivative | Assay | Finding | Reference |

|---|---|---|---|

| 1-Cyclohexyl-3-(pyridin-2-yl) thiourea | DPPH | Showed significant scavenging activity (IC₅₀ = 63.02 μg/mL). | nih.gov |

| N-cyclohexyl-6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxamide | DPPH & ABTS | Exhibited good antioxidant capacity, similar to other alkyl derivatives. | scielo.br |

| 4-Cyclohexyl-2,6-xylenol | N/A (Inferred) | Phenolic structure suggests potential antioxidant activity. | ontosight.ai |

Antibactericidal Effects and Membrane Disruption

Potential as Chemical Probes for Biological Systems

While this compound itself is not extensively documented as a classical chemical probe, its constituent chemical motifs—the butyrate ester and the cyclohexyl ring—are significant components in the design of sophisticated molecular tools for studying biological systems. Chemical probes are small molecules used to investigate biological processes, and their design often relies on combining recognition elements with signaling or reactive groups. chemicalprobes.org

The butyrate ester moiety can serve as a recognition element and a cleavable linker in probes for hydrolytic enzymes like esterases and lipases. nih.gov The design principle involves attaching the butyrate group to a fluorophore, such as coumarin (B35378) or resorufin (B1680543). acs.orgnih.govcaymanchem.com Upon enzymatic hydrolysis of the ester bond, the fluorophore is released, leading to a detectable change in fluorescence. acs.orgnih.gov This "turn-on" mechanism allows for the quantification of enzyme activity and is valuable for high-throughput screening and disease diagnosis. nih.govnih.gov Probes like resorufin butyrate are used to measure the activity of triglyceride lipases and cholinesterases. caymanchem.com

The cyclohexyl group is frequently incorporated into probe design to modulate physicochemical properties and target specificity. Its lipophilicity can enhance membrane permeability or direct probes to hydrophobic environments like lipid droplets or the cell membrane. mdpi.com In some designs, the cyclohexyl moiety is a critical part of the pharmacophore that binds to a specific biological target. For instance, fluorescent ligands for sigma (σ) receptors and adenosine (B11128) receptors have incorporated a cyclohexyl ring to achieve high binding affinity and selectivity. nih.govnih.gov The rigid, well-defined structure of the cyclohexyl ring can also be used to establish specific interactions within a receptor's binding pocket, as seen in maraviroc, where a difluorocyclohexyl moiety interacts with Ile198 of the CCR5 receptor. nih.gov Furthermore, in a non-biological context, the oxidation of cumene (B47948) has been used as a chemical probe to study the antioxidant properties of zinc (II) this compound. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For molecules containing a this compound framework or its components, SAR studies have revealed key insights into the roles of substituents, pharmacophores, and conformation.

The substitution pattern on both the cyclohexyl ring and the acyl chain significantly impacts the biological activity of related compounds. The cyclohexyl group itself often serves as a crucial substituent for enhancing potency and modulating properties.

Cyclohexyl as a Substituent : In the development of free fatty acid receptor 3 (FFA3) modulators, the introduction of a cyclohexyl group resulted in a marginal increase in potency, potentially due to a hydrophobic effect. nih.gov For certain aryl-oxadiazole compounds with anti-tubercular activity, replacing a benzyl (B1604629) group with a cyclohexylmethyl group was well-tolerated. Conversely, in a series of N-alkyl-5-hydroxypyrimidinone carboxamides, replacing a benzyl group with a cyclohexyl methyl group led to reduced antitubercular potency. cuny.edu

Substituents on the Cyclohexyl Ring : In a series of analogs of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA), modifying the cyclohexyl moiety with various 4-substituted rings was a key strategy to study the potentiation of KCa2 channel activity. nih.gov For tetrasubstituted cyclohexyl compounds designed as kinase inhibitors, the specific combination and stereochemical orientation of substituents on the ring are critical for producing advantageous biological activities. nih.gov

Modifications to the Piperazine (B1678402)/Piperidine (B6355638) Moiety : In analogs of the sigma receptor ligand PB28, which features a cyclohexyl-piperazine structure, the cyclohexyl group was found to be optimal for affinity. mdpi.com Replacing the cyclohexyl ring with a piperidine ring functionalized with a fluorescent tag led to a dramatic drop in affinity for sigma receptors. nih.gov

The following table summarizes findings from various SAR studies on compounds containing a cyclohexyl motif.

| Compound Series/Target | Modification | Observed Effect on Activity | Reference(s) |

| FFA3 Modulators | Introduction of a cyclohexyl group | Marginally increased potency | nih.gov |

| Antitubercular Agents (Aryl-oxadiazoles) | Replacement of a benzyl with a cyclohexylmethyl group | Activity was well tolerated | |

| Antitubercular Agents (Pyrimidinones) | Replacement of a benzyl with a cyclohexyl methyl group | Reduced potency | cuny.edu |

| Sigma Receptor Ligands (PB28 Analogs) | N-cyclohexyl group on piperazine ring | Optimal for σ₁ and σ₂ receptor affinity | mdpi.com |

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. In many biologically active molecules, the cyclohexyl ring is a key structural motif.

For ligands targeting sigma receptors (σRs), a common pharmacophore includes a basic nitrogen atom and two hydrophobic groups. mdpi.com In many potent ligands, such as the PB28 series, a cyclohexyl group serves as one of the optimal hydrophobic moieties that contributes significantly to receptor affinity. mdpi.com

In the design of mimetics of the natural carbohydrate ligand Sialyl Lewisx, (S)-cyclohexyl lactic acid was identified as a suitable non-carbohydrate substitute for the sialic acid (Neu5Ac) residue, indicating that the cyclohexyl group can effectively mimic the spatial and hydrophobic properties of more complex structures. Patents for kinase inhibitors describe novel combinations of substituents and their specific stereochemical orientation on a tetrasubstituted cyclohexyl ring as being crucial for activity, highlighting the ring as a core scaffold. nih.gov

The three-dimensional conformation of a molecule, heavily influenced by its constituent parts, is critical for its interaction with biological targets. The spatial arrangement of substituents on a cyclohexane ring is crucial for its chemical and biological activities. acs.org

The conformation of the cyclohexyl ring and its substituents can dictate how a molecule fits into a binding pocket. Studies on TRPC4 channel modulators showed that the ligand-binding pocket has significant plasticity, with residues reorienting to accommodate a cyclohexyl group upon binding. researchgate.net The reduced size of a cyclohexyl group compared to a larger substituent can lead to a reorientation of interacting amino acid residues within the target protein. researchgate.net

In the development of Sialyl Lewisx mimetics, the replacement of a GlcNAc moiety with a (R,R)-cyclohexane-1,2-diol disturbed the molecule's core conformation, which was detected by a significant shift in the NMR signal of a reporter proton. This conformational change was linked to a loss of binding affinity. Further modification of the cyclohexane diol to better pre-organize the molecule into its bioactive conformation led to improved binding.

Identification of Key Pharmacophores and Structural Motifs

Mechanisms of Action

The biological effects of this compound and its analogs are mediated through their interactions with specific molecular targets within cells.

The activity of this compound can arise from the intact molecule or from its hydrolysis products, cyclohexanol (B46403) and butyric acid. These components can interact with a variety of biological targets.

Enzymes : Cyclohexyl esters can serve as substrates for or inhibitors of enzymes. This compound was used in a study of lipase (B570770) kinetics, indicating it is hydrolyzed by these enzymes. The butyrate component, once released, is a known inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in gene expression. nih.gov Butyrate's inhibition of HDACs can lead to histone hyperacetylation and downstream effects on cell proliferation and inflammation. nih.gov Analogs with different functional groups, such as carbamates, can act as enzyme inhibitors by forming covalent bonds with active sites. mdpi.com

Receptors : Compounds containing the cyclohexyl motif have been shown to bind to several classes of receptors.

G Protein-Coupled Receptors (GPCRs) : Butyrate is a known agonist for several GPCRs, which are involved in signaling pathways related to metabolism and inflammation. nih.gov

Sigma Receptors (σR) : A large class of synthetic ligands for σ₁ and σ₂ receptors feature a cyclohexyl group, often as part of a cyclohexylpiperazine structure, which is crucial for high-affinity binding. chemicalprobes.orgmdpi.com These receptors are implicated in a range of cellular functions and are targets for cancer and neurological disorders. chemicalprobes.org

Ion Channels : The drug glimepiride, which contains a cyclohexyl group, functions by blocking ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells, leading to insulin (B600854) secretion. Other cyclohexyl-containing compounds have been developed as positive modulators of KCa2 channels, which are involved in neuronal pacemaking. nih.gov

The following table summarizes the known biological targets for this compound or its structural analogs.

| Target Class | Specific Target | Interacting Moiety/Compound | Effect | Reference(s) |

| Enzymes | Lipases/Esterases | This compound | Substrate | |

| Histone Deacetylases (HDACs) | Butyrate (hydrolysis product) | Inhibition | nih.gov | |

| Decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) | Pyrimidinone with cyclohexyl methyl group | Inhibition | cuny.edu | |

| Receptors | G Protein-Coupled Receptors (GPCRs) | Butyrate (hydrolysis product) | Agonism | nih.gov |

| Sigma Receptors (σ₁ and σ₂) | Cyclohexylpiperazine analogs (e.g., PB28) | High-affinity binding | chemicalprobes.orgmdpi.com | |

| Free Fatty Acid Receptor 3 (FFA3) | Tetrahydroquinolone with cyclohexyl group | Allosteric modulation | nih.gov | |

| Ion Channels | ATP-sensitive K+ channels (KATP) | Glimepiride (contains cyclohexyl group) | Blockade | |

| Small-conductance Ca2+-activated K+ channels (KCa2) | CyPPA analogs (contain cyclohexyl group) | Potentiation | nih.gov | |

| Transient Receptor Potential Canonical 4 (TRPC4) | Pyridazinone-based modulators | Inhibition | researchgate.net |

Modulation of Neurotransmitter Systems (e.g., in insect control)

While direct studies on this compound's modulation of insect neurotransmitter systems are not extensively documented, the activities of its constituent parts and related structures provide significant insights. The butyrate moiety is a known signaling molecule that can influence neurological pathways. nih.govnih.govmdpi.com In insects, key neurotransmitters like acetylcholine, γ-aminobutyric acid (GABA), and glutamate (B1630785) are crucial for functions ranging from motor control to sensory processing and are primary targets for many insecticides. nih.govontosight.airesearchgate.net

The cyclohexyl group is a structural component found in various agrochemicals, including insecticides and herbicides. chemicalbull.comontosight.aiontosight.ai For example, the organotin acaricide Cyhexatin contains cyclohexyl groups and works by being metabolized through the sequential removal of these groups. nih.gov The presence of a cyclohexyl ring in a molecule can be critical for its biological activity. nih.govcapes.gov.bracs.orgmdpi.com Studies on compounds designed to interact with GABA receptors in pests indicate that molecules containing cyclohexyl esters can modulate these neurotransmitter systems. ontosight.aigoogle.com

Butyrate itself is known to be produced by various bacteria and can act as a signal carrier molecule, exchanging information between the gut and the brain. nih.govnih.gov It can influence the levels of neurotransmitters like dopamine (B1211576) and serotonin. mdpi.com In insects, related compounds such as ethyl butyrate have been used in studies of associative learning, which involves the modulation of neurotransmitter release. elifesciences.org Given that plant secondary metabolites can mimic neurotransmitter structures and interfere with neuronal signal transduction in insects, it is plausible that a compound like this compound, combining a bulky hydrophobic ring with a short-chain fatty acid ester, could interact with insect neuronal targets. nih.gov

Enzyme Inhibition and Activation (e.g., Mcl-1 enzyme binding, FtsZ assembly inhibition)

Mcl-1 Enzyme Binding

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the B-cell lymphoma-2 (Bcl-2) family, which is a key regulator of programmed cell death (apoptosis). mdpi.comnih.gov Mcl-1 prevents apoptosis by binding to and sequestering pro-apoptotic proteins like Bak and Bax. nih.govdovepress.com Consequently, inhibiting Mcl-1 is a significant strategy in cancer therapy to restore the apoptotic pathway in malignant cells. dovepress.comoncotarget.com

The binding of inhibitors to Mcl-1 occurs in a hydrophobic groove on the protein's surface, which naturally accommodates the BH3 domain of pro-apoptotic proteins. mdpi.comaacrjournals.orgresearchgate.net This interaction is heavily reliant on hydrophobic contacts. nih.gov Small-molecule inhibitors are designed to mimic these crucial hydrophobic interactions. aacrjournals.orgresearchgate.net The cyclohexyl group, being a non-polar, hydrophobic moiety, is often utilized in drug design to engage with such hydrophobic pockets in protein targets. mdpi.comnih.govresearchgate.net In the context of Bcl-2 family inhibitors, the replacement of other groups with a cyclohexyl ring has been shown to improve binding affinity for the related proteins Bcl-xL and Bcl-2, highlighting the importance of this type of hydrophobic interaction. sci-hub.se Although direct binding studies of this compound with Mcl-1 are not available, its structure, featuring a hydrophobic cyclohexyl ring, suggests a potential to interact with the hydrophobic binding pockets of Mcl-1. mdpi.comresearchgate.net

FtsZ Assembly Inhibition

Filamenting temperature-sensitive mutant Z (FtsZ) is a protein that is essential for bacterial cell division. researchgate.net It is a prokaryotic homolog of eukaryotic tubulin and polymerizes in a GTP-dependent manner to form a contractile ring (the Z-ring) at the division site. nih.govnih.gov The proper formation and function of the Z-ring are indispensable for bacterial cytokinesis, making FtsZ a prime target for new antibacterial agents. researchgate.netnih.govtandfonline.com

Several classes of compounds that inhibit FtsZ have been identified, and among these, the cyclohexyl group has been shown to be a critical structural feature for activity. nih.govnih.gov In a series of novel trisubstituted benzimidazoles developed as antitubercular agents, the cyclohexyl group at the 2-position was found to be critically important for their antibacterial effect, which is achieved by targeting FtsZ. nih.goviapc-obp.com These compounds inhibit the assembly of FtsZ in a dose-dependent manner. nih.govnih.gov Some of these inhibitors exhibit a novel mechanism where they enhance the GTPase activity of FtsZ, which leads to the destabilization of the FtsZ polymer and prevents proper filament formation. nih.govcapes.gov.br This disruption of FtsZ assembly blocks the formation of the septum, leading to cell filamentation and ultimately bacterial death. nih.govresearchgate.net

Interactive Table: Research Findings on FtsZ Inhibition

| Compound Class | Key Structural Feature | Mechanism of Action on FtsZ | Reference |

| Trisubstituted Benzimidazoles | Cyclohexyl group at 2-position | Inhibits FtsZ polymerization; enhances GTPase activity | nih.govcapes.gov.br |

| Benzodioxane–Benzamides | Benzamide derivatives | Inhibit FtsZ activity | researchgate.net |

| 2-acetylcyclohexanone derivatives | Cyclohexyl enol | Inhibits FtsZ polymerization and induces aggregation | mdpi.com |

Cellular and Molecular Pathways Involved

The biological activities of this compound and its structural analogs implicate their involvement in several fundamental cellular and molecular pathways.